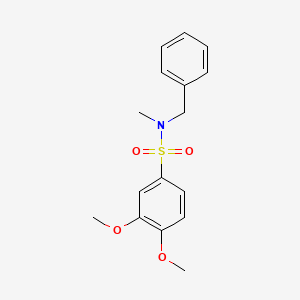![molecular formula C14H12N2O3 B5730042 N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide, also known as AFCF, is a synthetic compound that has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and it may be a promising candidate for the development of new cancer therapies. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may also have anti-inflammatory and neuroprotective effects. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide may also have effects on the immune system, although more research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be produced in large quantities with high purity and consistency. It also has a well-defined chemical structure, which makes it easier to study its effects on cells and tissues. However, there are also limitations to the use of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide in lab experiments. It may not accurately reflect the effects of natural compounds in the body, and it may have different effects on different cell types.
Orientations Futures
There are several future directions for research on N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide. One area of interest is the development of new cancer therapies based on N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide and related compounds. Researchers may also investigate the potential applications of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide in the treatment of neurodegenerative diseases and other conditions. Additionally, more research is needed to fully understand the mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide and its effects on the immune system.
Méthodes De Synthèse
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 2-furancarboxaldehyde with phenylacetic acid followed by the addition of ammonia and acetic anhydride. Another method involves the reaction of 2-furancarboxaldehyde with phenylacetonitrile followed by the addition of ammonia and acetic anhydride. These methods have been used to produce N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide with high purity and yield.
Propriétés
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)11(9-10-5-2-1-3-6-10)16-14(18)12-7-4-8-19-12/h1-9H,(H2,15,17)(H,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOPLHWKONCREX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)



![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)
![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)


![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)

